{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol hydrochloride
Description
{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol hydrochloride (CAS: 1808436-98-7) is a bicyclic organic compound with a molecular formula of C₁₀H₁₉Cl₂N₃O and a molecular weight of 268.18 g/mol. It features a cyclobutyl core substituted with a hydroxymethyl group and an aminomethyl-linked 1-methylpyrazole moiety. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications. The pyrazole ring is a notable pharmacophore, often associated with kinase inhibition and metabolic stability .
Properties
Molecular Formula |
C10H18ClN3O |
|---|---|
Molecular Weight |
231.72 g/mol |
IUPAC Name |
[1-[amino-(1-methylpyrazol-4-yl)methyl]cyclobutyl]methanol;hydrochloride |
InChI |
InChI=1S/C10H17N3O.ClH/c1-13-6-8(5-12-13)9(11)10(7-14)3-2-4-10;/h5-6,9,14H,2-4,7,11H2,1H3;1H |
InChI Key |
BRSCOPRVRFYXLF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(C2(CCC2)CO)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the cyclobutyl group:
Introduction of the methanol group: The methanol group is added to the cyclobutyl ring, typically through a hydroxylation reaction.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of {1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of {1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol hydrochloride, a structural and functional comparison with analogous compounds is essential. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula.
Key Observations
Core Structure Differences :
- The cyclobutyl core in the target compound provides conformational rigidity compared to the cyclohexyl analog, which may increase metabolic stability but reduce binding flexibility .
- The pyrazole -centric compound lacks a cyclic hydrocarbon core, emphasizing its role as a standalone heterocyclic scaffold .
In contrast, methylamino or amino groups in other derivatives prioritize hydrogen bonding . Hydroxymethyl groups are conserved across all compounds, suggesting shared solubility or coordination properties.
Salt Forms: Dihydrochloride salts (target and pyrazole-centric compound) likely exhibit higher aqueous solubility than monohydrochloride derivatives, critical for in vitro assays .
Molecular Weight and Complexity: The target compound’s higher molecular weight (268.18 g/mol) reflects its structural complexity, which may improve target specificity but reduce membrane permeability compared to smaller analogs like C₆H₁₂ClNO (149.62 g/mol) .
Research Findings and Implications
- Synthetic Accessibility : Cyclobutyl derivatives are synthetically challenging due to ring strain, whereas cyclohexyl analogs are more straightforward to functionalize .
- Biological Activity : The pyrazole moiety in the target compound is linked to kinase inhibition in literature, though direct studies on this compound are unreported. Smaller analogs may prioritize amine-mediated interactions (e.g., neurotransmitter analogs) .
- Stability : The cyclobutyl core’s rigidity may reduce enzymatic degradation compared to flexible cyclohexyl systems, a hypothesis supported by studies on similar scaffolds .
Biological Activity
{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol hydrochloride, with CAS number 1808436-98-7, is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanism of action, and therapeutic potential.
- Molecular Formula : C10H18ClN3O
- Molecular Weight : 231.72 g/mol
- IUPAC Name : (1-(amino(1-methyl-1H-pyrazol-4-yl)methyl)cyclobutyl)methanol dihydrochloride
The biological activity of this compound is primarily attributed to its structural components, particularly the pyrazole moiety. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the cyclobutyl group may enhance the binding affinity to biological targets, potentially leading to increased efficacy in therapeutic applications.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives containing pyrazole rings have shown effectiveness against various Gram-positive and Gram-negative bacteria.
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Antibacterial | 50 μg/ml against S. typhi |
| Compound B | Antifungal | 250 μg/ml against C. albicans |
These findings suggest that the compound may possess similar antimicrobial properties, warranting further investigation.
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including autoimmune disorders and cancer. Research has shown that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2. The compound's structure may allow it to modulate inflammatory pathways effectively.
Case Studies
A study conducted on a series of pyrazole derivatives demonstrated their ability to reduce inflammation in animal models by inhibiting TNF-alpha production. This suggests that this compound could be explored for its anti-inflammatory potential in clinical settings.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that compounds in this class exhibit low toxicity levels at therapeutic doses. However, comprehensive toxicological studies are necessary to establish a safe dosage range for human use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
